Boc-Gly-Tyr-Lys

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

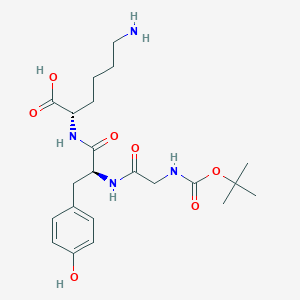

Boc-Gly-Tyr-Lys is a peptide.

Applications De Recherche Scientifique

Drug Development

Boc-Gly-Tyr-Lys is utilized in the synthesis of peptide-based drugs. Its structure allows for modifications that enhance the pharmacokinetic properties of therapeutic agents. For instance, peptides containing lysine residues are often employed in drug delivery systems due to their ability to form stable complexes with various biomolecules.

- Mechanism of Action : The presence of lysine enables interactions with negatively charged biomolecules, enhancing cellular uptake and bioavailability.

- Case Study : Research has shown that modifications of this compound can lead to improved stability and efficacy in targeted drug delivery systems, particularly in cancer therapies where precise targeting is crucial .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies have indicated that peptides similar to this compound can inhibit thymidine phosphorylase, an enzyme implicated in tumor growth.

- Biological Evaluation : In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against thymidine phosphorylase, suggesting potential use as anti-tumor agents .

Polymer Chemistry

This compound is also relevant in the field of polymer chemistry, particularly in creating hybrid materials with enhanced mechanical properties. The incorporation of this peptide into poly(L-lysine) matrices has been shown to improve the mechanical strength of fibers.

- Cross-Linking Mechanism : The Nepsilon-substituted tetrapeptide derived from this compound can undergo enzyme-mediated cross-linking, resulting in robust hybrid fibers suitable for biomedical applications .

Nanofiber Production

Research indicates that peptides like this compound can be utilized to fabricate nanofibers through self-assembly processes. These nanofibers possess unique properties that make them suitable for applications in tissue engineering and regenerative medicine.

- Nanofiber Characteristics : The resultant nanofibers exhibit high surface area-to-volume ratios and tunable mechanical properties, making them ideal for scaffolding in tissue engineering .

Summary Table of Applications

Analyse Des Réactions Chimiques

Boc Group Removal

The Boc group is cleaved under acidic conditions (e.g., 50–100% TFA), generating a free α-amino group for further reactions .

Example :Boc Gly Tyr Lys OHTFAGly Tyr Lys OH+CO2+(CH3)3CH

Side-Chain Deprotection

- Lys(2-Cl-Z) : Removed via HF treatment .

- Tyr(Bzl) : Hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr in acetic acid) liberate the phenol group .

Enzymatic Crosslinking

Boc-Gly-Tyr-Lys serves as a substrate in tyrosinase-mediated crosslinking . Upon deprotection of Tyr:

- Mechanism : Tyrosinase oxidizes Tyr residues to quinones, enabling covalent crosslinks between peptides .

- Applications : Enhances mechanical strength in polymer hybrids (e.g., poly-L-lysine/gellan fibers) .

Table 1 : Tyrosinase crosslinking efficiency in peptide-polymer hybrids

| Peptide Sequence | Crosslink Density | Tensile Strength Increase |

|---|---|---|

| Boc-Gly-Tyr(Bzl)-Lys | Low | 10–15% |

| Gly-Tyr-Lys (deprotected) | High | 40–50% |

Lysine ε-Amine Reactions

The deprotected ε-amino group of Lys undergoes:

- Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form amides .

- Sanger’s Reagent : Fluorodinitrobenzene (FDNB) labels Lys residues for sequencing .

- Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) to form imines .

Example :Gly Tyr Lys OH+FDNB→Gly Tyr DNP Lys OH

Tyrosine Phenol Reactions

- Sulfonation : Reacts with concentrated sulfuric acid to form tyrosine-O-sulfate.

- Iodination : Electrophilic substitution with iodine yields mono- or di-iodinated Tyr.

Conjugation and Ligation

This compound participates in native chemical ligation (NCL) for protein synthesis:

- Thioester Formation : The C-terminal Lys is activated as a thioester (e.g., using MPAA) .

- Ligation : Reacts with N-terminal Cys-containing peptides to form a native peptide bond .

Key Conditions :

- pH 6.7, 6 M guanidine HCl, 50 mM MPAA .

- Yields >90% ligation efficiency for peptides up to 58 residues .

Stability and Handling

Propriétés

Numéro CAS |

159489-32-4 |

|---|---|

Formule moléculaire |

C22H34N4O7 |

Poids moléculaire |

466.53 |

Nom IUPAC |

(tert-butoxycarbonyl)glycyl-L-tyrosyl-L-lysine |

InChI |

InChI=1S/C22H34N4O7/c1-22(2,3)33-21(32)24-13-18(28)25-17(12-14-7-9-15(27)10-8-14)19(29)26-16(20(30)31)6-4-5-11-23/h7-10,16-17,27H,4-6,11-13,23H2,1-3H3,(H,24,32)(H,25,28)(H,26,29)(H,30,31)/t16-,17-/m0/s1 |

Clé InChI |

SMQMWOJJFOTGMS-IRXDYDNUSA-N |

SMILES |

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC(CNC(OC(C)(C)C)=O)=O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Boc-Gly-Tyr-Lys; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.